

# Assessing the Reproducibility of Milvexian's Antithrombotic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antithrombotic effects of **milvexian**, a novel oral Factor XIa (FXIa) inhibitor, with other FXIa inhibitors and traditional anticoagulants. The data presented is compiled from publicly available preclinical and clinical trial results to aid in the objective assessment of its reproducibility and therapeutic potential.

## **Executive Summary**

**Milvexian** is an investigational oral anticoagulant that selectively inhibits Factor XIa, a key enzyme in the intrinsic pathway of the coagulation cascade. This targeted mechanism is hypothesized to reduce the risk of thrombosis with a lower propensity for bleeding compared to conventional anticoagulants that target downstream factors like Factor Xa or thrombin. This guide evaluates the existing evidence for **milvexian**'s antithrombotic efficacy and safety profile in comparison to other emerging and established therapies.

### **Data Presentation: Comparative Efficacy and Safety**

The following tables summarize key quantitative data from clinical trials involving **milvexian** and its comparators.

## Table 1: Prevention of Venous Thromboembolism (VTE) in Total Knee Replacement (TKR)



| Drug/Dose                       | Trial                                      | Primary<br>Efficacy<br>Outcome<br>(VTE<br>Incidence) | Primary Safety Outcome (Major or CRNM* Bleeding) | Comparator<br>(VTE<br>Incidence) | Comparator<br>(Major or<br>CRNM*<br>Bleeding) |
|---------------------------------|--------------------------------------------|------------------------------------------------------|--------------------------------------------------|----------------------------------|-----------------------------------------------|
| Milvexian                       | AXIOMATIC-<br>TKR                          | Enoxaparin<br>40 mg once<br>daily                    |                                                  |                                  |                                               |
| 25 mg twice<br>daily            | 21%[1]                                     | 0%[2]                                                | 21%[1]                                           | 2%[2]                            |                                               |
| 50 mg twice<br>daily            | 11%[1]                                     | 1%[2]                                                |                                                  |                                  |                                               |
| 100 mg twice daily              | 9%[1]                                      | 1%[2]                                                |                                                  |                                  |                                               |
| 200 mg twice daily              | 8%[1]                                      | 1%[2]                                                |                                                  |                                  |                                               |
| 200 mg once<br>daily            | 7%[3]                                      | 1%[2]                                                |                                                  |                                  |                                               |
| Osocimab                        | FOXTROT                                    | Enoxaparin                                           | <del>-</del>                                     |                                  |                                               |
| 1.8 mg/kg<br>(preoperative<br>) | Met superiority criteria vs. enoxaparin[3] | 4.7%[3]                                              | 5.9%                                             |                                  |                                               |

\*CRNM: Clinically Relevant Non-Major Bleeding

**Table 2: Secondary Prevention of Stroke** 



| Drug/Dose            | Trial             | Primary Efficacy Outcome (Symptomat ic Ischemic Stroke or Covert Brain Infarction) | Primary<br>Safety<br>Outcome<br>(Major<br>Bleeding) | Comparator<br>(Symptomat<br>ic Ischemic<br>Stroke or<br>Covert<br>Brain<br>Infarction) | Comparator<br>(Major<br>Bleeding) |
|----------------------|-------------------|------------------------------------------------------------------------------------|-----------------------------------------------------|----------------------------------------------------------------------------------------|-----------------------------------|
| Milvexian            | AXIOMATIC-<br>SSP | No significant dose-response observed[4]                                           | Did not<br>meaningfully<br>increase<br>risk[4]      | Placebo                                                                                |                                   |
| 25 mg once<br>daily  | 16.7%[4]          | 16.8%[4]                                                                           |                                                     |                                                                                        | •                                 |
| 25 mg twice<br>daily | 16.6%[4]          |                                                                                    |                                                     |                                                                                        |                                   |
| 50 mg twice daily    | 15.6%[4]          | _                                                                                  |                                                     |                                                                                        |                                   |
| 100 mg twice daily   | 15.4%[4]          | _                                                                                  |                                                     |                                                                                        |                                   |
| 200 mg twice daily   | 15.3%[4]          |                                                                                    |                                                     |                                                                                        |                                   |

**Table 3: Stroke Prevention in Atrial Fibrillation (AF)** 



| Drug/Dose              | Trial                               | Primary Efficacy Outcome (Stroke or Systemic Embolism)                       | Primary Safety Outcome (Major or CRNM* Bleeding)    | Comparator<br>(Stroke or<br>Systemic<br>Embolism) | Comparator<br>(Major or<br>CRNM*<br>Bleeding) |
|------------------------|-------------------------------------|------------------------------------------------------------------------------|-----------------------------------------------------|---------------------------------------------------|-----------------------------------------------|
| Asundexian             | OCEANIC-AF                          | Inferior to<br>apixaban (HR<br>3.79)[5]                                      | Lower than apixaban (HR 0.32 for major bleeding)[6] | Apixaban                                          |                                               |
| 50 mg once<br>daily    | 1.3%[5]                             | 0.2% (major<br>bleeding)[6]                                                  | 0.4%[5]                                             | 0.7% (major<br>bleeding)[6]                       |                                               |
| Abelacimab             | AZALEA-TIMI<br>71                   | Non-<br>significant<br>trend towards<br>higher rates<br>vs.<br>rivaroxaban[7 | Significantly<br>lower than<br>rivaroxaban          | Rivaroxaban                                       |                                               |
| 90 mg once<br>monthly  | 1.36 per 100<br>person-<br>years[8] | 2.6 per 100<br>person-<br>years[7]                                           | 0.83 per 100<br>person-<br>years[8]                 | 8.4 per 100<br>person-<br>years[7]                |                                               |
| 150 mg once<br>monthly | 1.21 per 100<br>person-<br>years[8] | 3.2 per 100<br>person-<br>years[7]                                           |                                                     |                                                   |                                               |

<sup>\*</sup>CRNM: Clinically Relevant Non-Major Bleeding

## **Experimental Protocols**

Detailed methodologies for key preclinical experiments are crucial for assessing the reproducibility of antithrombotic effects.



## Rabbit Arteriovenous (AV) Shunt Model of Venous Thrombosis

This model is utilized to evaluate the in vivo efficacy of anticoagulants in preventing venous thrombosis.

- Animal Preparation: Male New Zealand White rabbits are anesthetized.
- Shunt Creation: An arteriovenous shunt is created by connecting the carotid artery to the
  jugular vein using a silicone tube containing a cotton thread. The thread provides a
  thrombogenic surface.
- Drug Administration: The test compound (e.g., **milvexian**) or vehicle is administered intravenously as a bolus followed by a continuous infusion.
- Thrombosis Induction and Measurement: Blood is allowed to circulate through the shunt for a specified period (e.g., 40 minutes).
- Endpoint Analysis: After the circulation period, the shunt is removed, and the cotton thread with the thrombus is carefully extracted and weighed. The reduction in thrombus weight in the drug-treated group compared to the vehicle group indicates the antithrombotic efficacy.
- Pharmacodynamic Assessments: Blood samples are collected to measure pharmacodynamic markers such as activated partial thromboplastin time (aPTT) and prothrombin time (PT).

## **Electrically Mediated Carotid Arterial Thrombosis** (ECAT) Model

This model is employed to assess the prevention of arterial thrombosis.

- Animal Preparation: Male New Zealand White rabbits are anesthetized.
- Surgical Procedure: The common carotid artery is isolated.
- Thrombosis Induction: An electrical current is applied to the external surface of the carotid artery for a defined duration to induce endothelial injury and subsequent thrombus formation.



[9]

- Drug Administration: The test compound or vehicle is administered, typically as an intravenous infusion, prior to the electrical injury.
- Blood Flow Monitoring: A flow probe is placed on the artery to continuously monitor blood flow. A decrease in blood flow indicates thrombus formation and vessel occlusion.
- Endpoint Analysis: The primary endpoints are the maintenance of carotid blood flow and the final weight of the thrombus formed in the injured arterial segment.

# Mandatory Visualization Signaling Pathways





#### Click to download full resolution via product page

Caption: Simplified coagulation cascade showing the points of intervention for **milvexian**, other FXI/XIa inhibitors, and traditional anticoagulants.

## **Experimental Workflow**





Click to download full resolution via product page



Caption: General experimental workflow for assessing the antithrombotic effects of a novel anticoagulant from preclinical to clinical phases.

### Conclusion

The available data suggests that **milvexian** demonstrates a dose-dependent antithrombotic effect in both preclinical models and clinical settings, particularly in the prevention of VTE following major orthopedic surgery. A key aspect of its potential therapeutic advantage lies in the hypothesis that inhibiting Factor XIa may uncouple antithrombotic efficacy from bleeding risk. The clinical trial data, particularly from the AXIOMATIC-TKR study, provides evidence supporting a favorable bleeding profile for **milvexian** compared to enoxaparin.[2][10]

However, the AXIOMATIC-SSP trial in secondary stroke prevention did not show a significant dose-response for the primary efficacy endpoint, highlighting the complexity of thrombosis in different clinical scenarios.[4] Furthermore, the comparison with other novel anticoagulants targeting the intrinsic pathway, such as asundexian and abelacimab, reveals a competitive landscape where the optimal balance of efficacy and safety is still being defined. The OCEANIC-AF trial, for instance, showed asundexian to be inferior to apixaban in preventing stroke in AF patients, despite a lower bleeding risk.[5][11] In contrast, the AZALEA-TIMI 71 trial demonstrated a significant reduction in bleeding with abelacimab compared to rivaroxaban in a similar patient population, though with a non-significant trend towards higher ischemic events. [7][8]

For researchers and drug development professionals, the reproducibility of **milvexian**'s antithrombotic effects appears robust in the context of VTE prevention. Further large-scale Phase III trials are necessary to definitively establish its efficacy and safety across a broader range of thrombotic disorders and to fully elucidate its comparative effectiveness against both traditional and other novel anticoagulants. The detailed experimental protocols provided in this guide can serve as a basis for designing further studies to independently verify and expand upon the existing findings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Antithrombotic Treatment With Factor XIa Inhibition to Optimize Management of Acute Thromboembolic Events in Total Knee Replacement - American College of Cardiology [acc.org]
- 2. markets.financialcontent.com [markets.financialcontent.com]
- 3. medscape.com [medscape.com]
- 4. Safety and efficacy of factor XIa inhibition with milvexian for secondary stroke prevention (AXIOMATIC-SSP): a phase 2, international, randomised, double-blind, placebo-controlled, dose-finding trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Asundexian Versus Apixaban in Patients With Atrial Fibrillation American College of Cardiology [acc.org]
- 7. Abelacimab Has Fewer Bleeds Than Rivaroxaban, But Study Has Several Important Biases | AAFP [aafp.org]
- 8. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 9. Calibration and validation of the rabbit model of electrolytic-mediated arterial thrombosis against the standard-of-care anticoagulant apixaban PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. OCEANIC AF Asundexian is inferior to apixaban for stroke prevention in patients with atrial fibrillation | Cardiology Now [cardiologynownews.org]
- To cite this document: BenchChem. [Assessing the Reproducibility of Milvexian's
   Antithrombotic Effects: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available
   at: [https://www.benchchem.com/product/b3324122#assessing-the-reproducibility-of milvexian-s-antithrombotic-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com